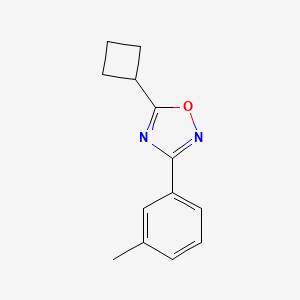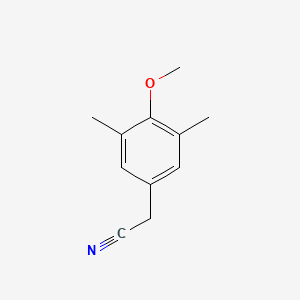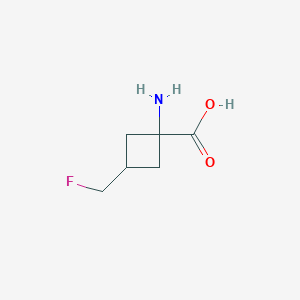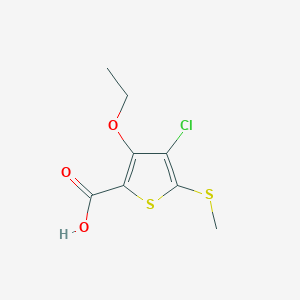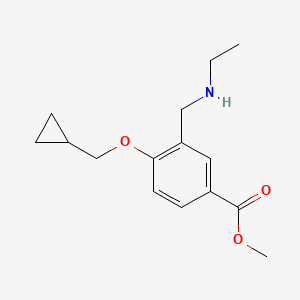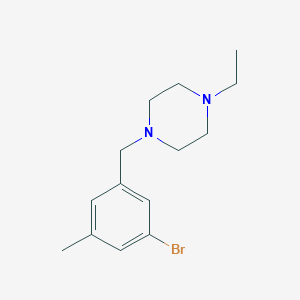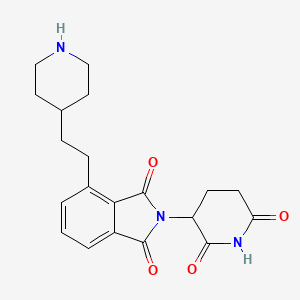
2-(2,6-Dioxopiperidin-3-yl)-4-(2-(piperidin-4-yl)ethyl)isoindoline-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,6-Dioxopiperidin-3-yl)-4-(2-(piperidin-4-yl)ethyl)isoindoline-1,3-dione is a complex organic compound that features a piperidine ring and an isoindoline-1,3-dione structure
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-(2,6-Dioxopiperidin-3-yl)-4-(2-(Piperidin-4-yl)ethyl)isoindolin-1,3-dion beinhaltet typischerweise mehrstufige organische Reaktionen. Ein übliches Verfahren umfasst:
Bildung des Isoindolin-1,3-dion-Kerns: Dies kann durch die Reaktion von Phthalsäureanhydrid mit einem geeigneten Amin unter sauren Bedingungen erreicht werden.
Einführung des Piperidinrings: Der Piperidinring kann durch nucleophile Substitutionsreaktionen eingeführt werden, bei denen ein geeignetes Piperidinderivat mit dem Isoindolin-1,3-dion-Zwischenprodukt reagiert.
Endgültige Assemblierung: Die endgültige Verbindung wird durch eine Reihe von Kondensations- und Cyclisierungsreaktionen zusammengesetzt, die oft spezifische Katalysatoren und kontrollierte Temperaturen erfordern.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung würde wahrscheinlich eine Optimierung der oben genannten Synthesewege beinhalten, um die Ausbeute und Reinheit zu maximieren. Dies könnte die Verwendung von kontinuierlichen Strömungsreaktoren, ein Hochdurchsatz-Screening von Katalysatoren und fortschrittliche Reinigungstechniken wie Chromatographie umfassen.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere am Piperidinring, was zur Bildung von N-Oxiden führt.
Reduktion: Reduktionsreaktionen können die Carbonylgruppen in der Isoindolin-1,3-dion-Struktur angreifen und sie möglicherweise in Alkohole umwandeln.
Substitution: Die Verbindung kann an nucleophilen Substitutionsreaktionen teilnehmen, insbesondere an Positionen neben den Stickstoffatomen.
Häufige Reagenzien und Bedingungen
Oxidationsmittel: Wasserstoffperoxid, m-Chlorperbenzoesäure.
Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.
Substitutionsreagenzien: Alkylhalogenide, Acylchloride.
Hauptprodukte
Oxidationsprodukte: N-Oxide des Piperidinrings.
Reduktionsprodukte: Alkoholderivate des Isoindolin-1,3-dions.
Substitutionsprodukte: Verschiedene substituierte Derivate, abhängig vom verwendeten Nucleophil.
Wissenschaftliche Forschungsanwendungen
Chemie
In der organischen Chemie wird 2-(2,6-Dioxopiperidin-3-yl)-4-(2-(Piperidin-4-yl)ethyl)isoindolin-1,3-dion als Baustein für die Synthese komplexerer Moleküle verwendet. Seine einzigartige Struktur ermöglicht die Erforschung neuer Reaktionswege und die Entwicklung neuer Verbindungen.
Biologie
In der biologischen Forschung kann diese Verbindung aufgrund ihrer strukturellen Ähnlichkeit mit bestimmten bioaktiven Molekülen zur Untersuchung von Enzymwirkungen und Rezeptorbindungen verwendet werden.
Medizin
Medizinisch gesehen hat diese Verbindung potenzielle Anwendungen in der Arzneimittelentwicklung. Ihre Struktur legt nahe, dass sie mit verschiedenen biologischen Zielstrukturen interagieren könnte, wodurch sie zu einem Kandidaten für die Entwicklung neuer Therapeutika wird.
Industrie
Im Industriesektor kann diese Verbindung bei der Synthese von Spezialchemikalien und -materialien verwendet werden, insbesondere bei solchen, die spezifische strukturelle Merkmale benötigen, die durch die Piperidin- und Isoindolin-1,3-dion-Einheiten bereitgestellt werden.
5. Wirkmechanismus
Der Wirkmechanismus von 2-(2,6-Dioxopiperidin-3-yl)-4-(2-(Piperidin-4-yl)ethyl)isoindolin-1,3-dion beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen wie Enzymen und Rezeptoren. Die Struktur der Verbindung ermöglicht es ihr, in die aktiven Zentren von Enzymen zu passen oder an Rezeptorstellen zu binden, wodurch ihre Aktivität möglicherweise gehemmt oder moduliert wird. Die genauen Pfade und Zielstrukturen würden vom jeweiligen biologischen Kontext abhängen, in dem die Verbindung verwendet wird.
Wirkmechanismus
The mechanism of action of 2-(2,6-Dioxopiperidin-3-yl)-4-(2-(piperidin-4-yl)ethyl)isoindoline-1,3-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into active sites of enzymes or bind to receptor sites, potentially inhibiting or modulating their activity. The exact pathways and targets would depend on the specific biological context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Thalidomid: Teilt die Isoindolin-1,3-dion-Struktur, aber es fehlt der Piperidinring.
Lenalidomid: Ähnlich wie Thalidomid, aber mit zusätzlichen funktionellen Gruppen, die seine Aktivität verstärken.
Pomalidomid: Ein weiteres Derivat von Thalidomid mit Modifikationen, die seine Wirksamkeit verbessern und Nebenwirkungen reduzieren.
Einzigartigkeit
2-(2,6-Dioxopiperidin-3-yl)-4-(2-(Piperidin-4-yl)ethyl)isoindolin-1,3-dion ist einzigartig aufgrund der Kombination des Piperidinrings und der Isoindolin-1,3-dion-Struktur. Diese duale Funktionalität bietet eine vielseitige Plattform für chemische Modifikationen und potenzielle biologische Aktivität, die sie von anderen ähnlichen Verbindungen unterscheidet.
Eigenschaften
Molekularformel |
C20H23N3O4 |
|---|---|
Molekulargewicht |
369.4 g/mol |
IUPAC-Name |
2-(2,6-dioxopiperidin-3-yl)-4-(2-piperidin-4-ylethyl)isoindole-1,3-dione |
InChI |
InChI=1S/C20H23N3O4/c24-16-7-6-15(18(25)22-16)23-19(26)14-3-1-2-13(17(14)20(23)27)5-4-12-8-10-21-11-9-12/h1-3,12,15,21H,4-11H2,(H,22,24,25) |
InChI-Schlüssel |
LVVMNUUOFQNDHZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=CC=CC(=C3C2=O)CCC4CCNCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-bromo-5-(trifluoromethyl)phenyl]azetidin-3-amine](/img/structure/B12078505.png)
![Methanone, phenyl[4-[2-(1-piperidinyl)ethoxy]phenyl]-](/img/structure/B12078508.png)
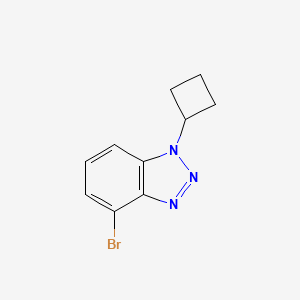
![Methyl[1-(5-methylthiophen-2-YL)ethyl]amine](/img/structure/B12078527.png)
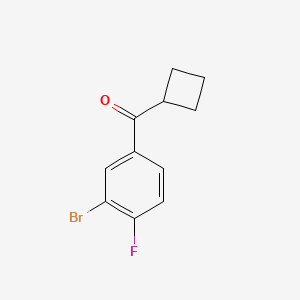
![2'-Amino-3'-bromo-6'-methoxy-[1,1'-biphenyl]-2-ol](/img/structure/B12078551.png)

![[4-(4-Methylpyrimidin-2-yl)phenyl]methanamine](/img/structure/B12078556.png)
